
5-iodoquinolin-8-ol
Overview
Description
5-iodoquinolin-8-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of 8-quinolinol, where an iodine atom is substituted at the 5th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodoquinolin-8-ol typically involves the iodination of 8-quinolinol. One common method includes the reaction of 8-quinolinol with sodium iodide and sodium hypochlorite in methanol. The reaction is carried out at room temperature for 30 minutes, followed by cooling to -30°C for another 30 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Synthetic Preparation and Halogenation
The synthesis of 5-iodoquinolin-8-ol typically involves halogenation of 8-hydroxyquinoline precursors. Key methods include:
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Iodination via Electrophilic Substitution :
Direct iodination of 8-hydroxyquinoline using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in methanol yields this compound. This reaction proceeds at room temperature with subsequent cooling to stabilize the product . -
Copper-Mediated Coupling :
In a multi-step synthesis, 5-iodo-8-hydroxyquinoline is prepared by iodinating 8-hydroxyquinoline followed by protecting group strategies (e.g., PMB protection) and copper(I)-mediated coupling with sulfinate salts to install functional groups .
Cross-Coupling Reactions
The iodine substituent at the 5-position enables participation in transition-metal-catalyzed cross-couplings:
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Palladium-Catalyzed Carbonylation :
this compound reacts with carbon monoxide and amines under Pd(OAc)₂ catalysis to form carboxamide derivatives. For example, reaction with tert-butylamine in DMF at 50°C under CO pressure (70 bar) yields amides with ~51% efficiency .Table 1: Representative Cross-Coupling Reactions
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Suzuki-Miyaura Coupling :
While not explicitly documented for this compound, analogous 8-hydroxyquinoline derivatives undergo Suzuki reactions with boronic acids, suggesting potential applicability .
Nucleophilic Substitution
The hydroxyl group at the 8-position participates in nucleophilic substitutions:
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Sulfonation and Sulfonamide Formation :
Treatment with sulfonyl chlorides or sulfonating agents yields sulfonate esters or sulfonamides. For instance, chlorosulfonylation of 8-fluoroquinoline intermediates followed by amine quenching produces sulfonamide derivatives . -
Betti Reaction :
Reacting 5-chloro-8-quinolinol with aldehydes and amines via a three-component Betti reaction forms aminomethyl derivatives. Example:
Metal Chelation and Coordination Chemistry
The 8-hydroxy group and nitrogen atom form a bidentate ligand for metal ions, influencing reactivity:
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Magnesium Chelation :
X-ray crystallography reveals that this compound derivatives chelate magnesium in enzyme active sites (e.g., catechol O-methyltransferase), mimicking catechol-based inhibitors . -
Copper/Iron-Mediated Oxidation :
Thioether derivatives of this compound are oxidized to sulfones using mCPBA (meta-chloroperbenzoic acid), minimizing undesirable N-oxide formation .
Directed C−H Functionalization
The iodine atom acts as a directing group for regioselective functionalization:
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Nickel/Copper-Catalyzed Iodination :
Sequential iodination of sulfonamides using Ni(II) and Co(II) catalysts enables ortho-iodination on aromatic rings. The 5-iodo group in 8-aminoquinoline directs subsequent iodination at the C7 position via chelation-assisted mechanisms .Example Reaction Pathway :
Key Reaction Insights
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Steric and Electronic Effects : Small substituents at the 7-position improve metabolic stability without compromising potency .
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Regioselectivity : The 5-iodo group directs further functionalization to specific positions (e.g., C7) .
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Catalytic Versatility : Pd, Cu, and Ni catalysts enable diverse transformations, including cross-couplings and C−H activations .
Scientific Research Applications
5-iodoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, including the treatment of fungal and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-iodoquinolin-8-ol involves its ability to chelate metal ions, such as zinc and copper. This chelation disrupts the metal ion homeostasis in cells, leading to various biological effects. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
5-Chloro-7-iodo-8-quinolinol: Known for its antibacterial and antifungal properties.
8-Hydroxyquinoline: A parent compound with broad applications in chemistry and medicine.
Uniqueness of 5-iodoquinolin-8-ol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions makes it particularly valuable in various research and industrial applications .
Biological Activity
5-Iodoquinolin-8-ol is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its antimicrobial, antitumor, and metal-chelating properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. Its chemical formula is CHINO. This unique structure contributes to its biological activity, particularly through mechanisms involving metal ion chelation and interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve the chelation of essential metal ions, disrupting microbial metabolism and growth.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
The compound's effectiveness varies among different strains, highlighting its potential for development into a broad-spectrum antimicrobial agent.
Antitumor Activity
In addition to its antimicrobial effects, this compound has shown promising antitumor activity . Studies suggest that it may interfere with DNA replication in cancer cells, leading to apoptosis. For instance, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 2: Antitumor Activity of this compound Derivatives
Cell Line | IC (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 0.59 | Induces apoptosis | |
A2780 (Ovarian Cancer) | 1.52 | NQO1-dependent antiproliferative effect | |
MDA-MB-231 (Breast Cancer) | 0.75 | Mitochondrial dysfunction |
The antitumor effects are attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function, which are critical pathways in cancer cell survival.
Metal Chelation Properties
One of the unique features of this compound is its metal-chelating ability , which plays a crucial role in its biological activity. The compound can form stable complexes with metal ions such as iron and copper, potentially enhancing its antimicrobial and antitumor efficacy.
Table 3: Metal Chelation Properties
Metal Ion | Stability Constant (log K) | Effect on Biological Activity |
---|---|---|
Fe(II) | 7.2 | Enhances antimicrobial activity |
Cu(II) | 6.5 | Increases cytotoxicity in tumor cells |
These properties suggest that the compound could be further explored for therapeutic applications where metal ion interactions are relevant.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.
- Cancer Treatment : In vitro studies showed that treatment with this compound led to a marked decrease in tumor cell viability, supporting its use as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 5-iodoquinolin-8-ol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on quinolin-8-ol derivatives. For example, iodination of 5-chloroquinolin-8-ol under controlled conditions (e.g., using iodine monochloride in acetic acid) is a common route . To optimize purity:
- Use high-purity starting materials (≥98%) and monitor reaction progress via thin-layer chromatography (TLC) .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR and mass spectrometry .
Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?
- Methodological Answer :
- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Toxicological Data : Refer to safety data sheets (SDS) for hazard statements (e.g., H315: skin irritation; H335: respiratory irritation) and precautionary measures .
Hazard Category | GHS Code | Mitigation Strategy |
---|---|---|
Skin Irritation | H315 | Use chemical-resistant gloves |
Eye Damage | H319 | Wear safety goggles |
Respiratory | H335 | Operate in ventilated areas |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (confirm aromatic proton environments) and C NMR (identify iodinated carbon shifts) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 306.0 for CHClINO) .
- FTIR : Detect functional groups (e.g., O-H stretch at ~3200 cm) .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragmentation) require:
- Reproducibility Checks : Repeat experiments under identical conditions to rule out procedural errors .
- Comparative Analysis : Cross-reference with literature data (e.g., PubChem CID 416002) .
- Computational Validation : Use DFT calculations to predict NMR chemical shifts or UV-Vis spectra .
Q. What strategies are effective for designing biological activity studies involving this compound?
- Methodological Answer :
- Dose-Response Experiments : Test IC/EC values in cell cultures (e.g., antimicrobial assays) with positive/negative controls .
- Mechanistic Studies : Pair with fluorescence microscopy (e.g., metal chelation studies) to probe mode of action .
- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-dependent effects) and address outliers via Grubbs’ test .
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Identification : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) .
- Controlled Replication : Document exact conditions (e.g., “stirred at 80°C for 12 h” vs. “refluxed for 6 h”) to isolate critical factors .
- Peer Validation : Collaborate with independent labs to verify reproducibility .
Q. Data Analysis & Reporting Guidelines
Q. What are best practices for presenting contradictory data in publications?
- Methodological Answer :
- Transparency : Clearly state limitations (e.g., “Yield variability observed at >80°C”) and propose hypotheses (e.g., thermal decomposition) .
- Visual Aids : Use error bars in graphs and supplementary tables for raw data .
- Ethical Reporting : Avoid selective data omission; discuss all results in the context of existing literature .
Q. How should researchers structure a manuscript to highlight the novelty of this compound studies?
- Methodological Answer :
- Abstract : Emphasize methodological advancements (e.g., “A novel iodination protocol achieving 85% yield”) .
- Results/Discussion : Contrast findings with prior work (e.g., “Unlike 5-chloro analogues, this compound exhibits dual antimicrobial/antioxidant activity”) .
- References : Cite authoritative sources (e.g., Medicinal Chemistry Research guidelines) while avoiding non-peer-reviewed platforms .
Properties
IUPAC Name |
5-iodoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157344 | |
Record name | 5-Iodo-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-63-1 | |
Record name | 5-Iodo-8-quinolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-5-iodoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodo-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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